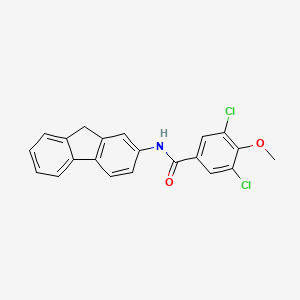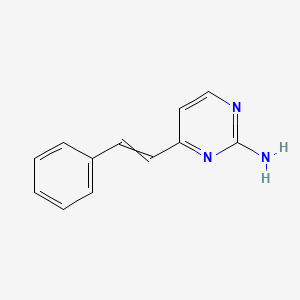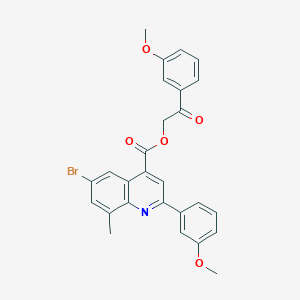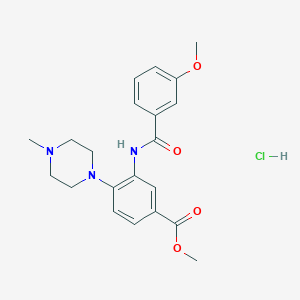![molecular formula C14H18N2OS B12462707 2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12462707.png)
2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Pipéridin-1-yl)éthyl]sulfanyl}-1,3-benzoxazole est un composé hétérocyclique qui présente un noyau benzoxazole avec un substituant pipéridine et éthylsulfanyl
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{[2-(Pipéridin-1-yl)éthyl]sulfanyl}-1,3-benzoxazole implique généralement la réaction de 2-aminophénol avec un aldéhyde ou une cétone approprié pour former le noyau benzoxazole . Les groupes pipéridine et éthylsulfanyl sont ensuite introduits par des réactions de substitution nucléophile. Les catalyseurs couramment utilisés dans ces réactions comprennent les nanocatalyseurs, les catalyseurs métalliques et les catalyseurs de liquides ioniques .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de plates-formes de synthèse automatisée peut améliorer l'efficacité et l'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
2-{[2-(Pipéridin-1-yl)éthyl]sulfanyl}-1,3-benzoxazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation des atomes de soufre ou d'azote.
Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire de nouveaux substituants sur le noyau benzoxazole ou le cycle pipéridine.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction impliquent souvent des températures, des pressions et l'utilisation de solvants comme le dichlorométhane ou l'éthanol contrôlés.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels.
Applications de la recherche scientifique
2-{[2-(Pipéridin-1-yl)éthyl]sulfanyl}-1,3-benzoxazole a plusieurs applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de 2-{[2-(Pipéridin-1-yl)éthyl]sulfanyl}-1,3-benzoxazole implique son interaction avec des cibles moléculaires spécifiques. Le groupement pipéridine peut interagir avec divers récepteurs et enzymes, inhibant ou modulant potentiellement leur activité . Le noyau benzoxazole peut également contribuer à l'affinité de liaison du composé et à sa spécificité pour ses cibles .
Applications De Recherche Scientifique
2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, potentially inhibiting or modulating their activity . The benzoxazole core may also contribute to the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Composés similaires
2-{[2-(Pipéridin-4-yl)éthyl]sulfanyl}-1,3-benzothiazole : Structure similaire, mais avec un noyau benzothiazole au lieu de benzoxazole.
2-{[2-(Pipéridin-1-yl)éthyl]sulfanyl}-6-(trifluorométhyl)-4(1H)-pyrimidinone : Contient un noyau pyrimidinone et un groupe trifluorométhyl.
Unicité
2-{[2-(Pipéridin-1-yl)éthyl]sulfanyl}-1,3-benzoxazole est unique en raison de sa combinaison spécifique d'un noyau benzoxazole avec un substituant pipéridine et éthylsulfanyl. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C14H18N2OS |
|---|---|
Poids moléculaire |
262.37 g/mol |
Nom IUPAC |
2-(2-piperidin-1-ylethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H18N2OS/c1-4-8-16(9-5-1)10-11-18-14-15-12-6-2-3-7-13(12)17-14/h2-3,6-7H,1,4-5,8-11H2 |
Clé InChI |
OUGDZVINUSJPCU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCSC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12462638.png)


![2-(4-Fluorophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B12462661.png)
![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462668.png)


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12462683.png)
![N-(4-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycinamide](/img/structure/B12462692.png)


![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-2(3H)-carboxylate](/img/structure/B12462709.png)

